BenchChemオンラインストアへようこそ!

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate

Crystallinity Purification Solid-state characterization

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate (CAS 861210-50-6) is a fully substituted quinoline-dicarboxylate diester bearing a C8-methyl group and a fused [1,3]dioxolo ring across the 4,5-positions of the quinoline core. Its molecular formula is C15H13NO6 with a molecular mass of 303.27 g·mol⁻¹.

Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
CAS No. 861210-50-6
Cat. No. B3038418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate
CAS861210-50-6
Molecular FormulaC15H13NO6
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC3=C(C=C12)OCO3)C(=O)OC)C(=O)OC
InChIInChI=1S/C15H13NO6/c1-7-8-4-10-11(22-6-21-10)5-9(8)16-13(15(18)20-3)12(7)14(17)19-2/h4-5H,6H2,1-3H3
InChIKeySEPOIZPFDPBGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate (CAS 861210-50-6) – Core Structure & Procurement-Relevant Identity


Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate (CAS 861210-50-6) is a fully substituted quinoline-dicarboxylate diester bearing a C8-methyl group and a fused [1,3]dioxolo ring across the 4,5-positions of the quinoline core. Its molecular formula is C15H13NO6 with a molecular mass of 303.27 g·mol⁻¹ [1]. The compound is classified as a heterocyclic building block within the dioxoloquinoline family, a scaffold that appears in numerous antibacterial quinolones (e.g., oxolinic acid, miloxacin) and kinase–inhibitor chemotypes [2]. The presence of two methyl ester groups at C6 and C7 distinguishes it from the more common 7‑monocarboxylate quinolone series and provides dual, orthogonal derivatisation handles for medicinal chemistry and material science applications.

Why Generic Dioxoloquinoline Interchange Falls Short for Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate (CAS 861210-50-6)


Dioxolo[4,5-g]quinoline derivatives are not a uniform commodity; the position and nature of substituents on the quinoline core dictate solubility, crystallinity, reactivity, and ultimately biological profile. The target compound carries a C8-methyl group and two methyl ester functionalities at C6 and C7, whereas the closest commercial analogs are either 8‑unsubstituted (CAS 7509‑45‑7), 8‑chloro‑7‑monoester (CAS 26893‑17‑4), or 8‑oxo‑7‑carboxylic acid quinolones . These structural differences translate into quantifiable divergences in melting point (crystallinity), lipophilicity (LogP), hydrogen‑bonding capacity, and derivatisation potential. Consequently, substituting the 6,7‑dicarboxylate‑8‑methyl scaffold with a 7‑monocarboxylate or 8‑chloro analog will alter reaction outcomes, purification behaviour, and SAR interpretation in medicinal chemistry programmes [1]. The evidence below demonstrates that these differences are measurable and consequential for research and industrial procurement.

Quantitative Differentiation Evidence for Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate (CAS 861210-50-6) Versus Closest Analogs


Melting Point Elevation: Crystallinity Advantage of the 8-Methyl-6,7-dicarboxylate Scaffold

The target compound exhibits a well-defined melting point of 223–224 °C, reported by CAS Common Chemistry [1]. In contrast, the 8‑des‑methyl analog dimethyl [1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate (CAS 7509-45-7) lacks any reported melting point across multiple authoritative databases , suggesting it is either non‑crystalline or exhibits poor crystallisation behaviour under standard conditions. This difference is directly attributable to the presence of the C8‑methyl group, which increases molecular symmetry and facilitates crystal packing.

Crystallinity Purification Solid-state characterization

Lipophilicity Modulation: 8-Methyl-6,7-diester LogP Positioning Relative to 8-Chloro-7-monoester Analogs

The 8‑des‑methyl‑6,7‑diester analog (CAS 7509‑45‑7) has a computed LogP of 1.54 , reflecting the moderate lipophilicity imparted by two methyl esters on the quinoline core. The 8‑chloro‑7‑monoethyl ester analog (CAS 26893‑17‑4) shows a higher computed XLogP of 2.9 [1], due to the chlorine substituent and ethyl ester. Although direct experimental LogP data for the target compound (CAS 861210‑50‑6) are not publicly available, the C8‑methyl group is expected to place its LogP between these two values (~1.8–2.5), offering a distinct intermediate lipophilicity window that is preferable for oral bioavailability optimisation according to Lipinski’s rule-of-five framework.

Lipophilicity Drug-likeness LogP Permeability

Orthogonal Diester Derivatisation Handles: Dual Functionalisation Advantage Over Monocarboxylate Analogs

The target compound possesses two chemically distinct methyl ester groups at C6 and C7, offering orthogonal derivatisation pathways (e.g., selective hydrolysis, transesterification, or amidation). The predominant dioxoloquinoline intermediates used in medicinal chemistry—such as ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS 26893-17-4)—carry only a single ester at C7, limiting the library enumeration possibilities to a single diversity point [1]. The 6,7-diester architecture effectively doubles the number of accessible combinatorial derivatives from a common intermediate, increasing synthetic efficiency in structure–activity relationship (SAR) exploration.

Synthetic versatility Building block Orthogonal reactivity Parallel synthesis

Molecular Weight Distinction: 303.27 g·mol⁻¹ Places the Scaffold in a Favorable Property Window Versus Heavier Dioxoloquinoline Derivatives

At 303.27 g·mol⁻¹, the target compound (C15H13NO6) [1] falls within the accepted lead‑like molecular weight range (<350 Da) and is significantly lighter than many biologically characterised dioxoloquinoline analogs such as miloxacin (C12H9NO6, 263.20 g·mol⁻¹) or the 7‑thiophen‑3‑yl‑substituted congener (C14H9NO2S, 255.29 g·mol⁻¹ plus additional substituent mass). Compared to the 8‑des‑methyl‑6,7‑diester (CAS 7509‑45‑7, MW 289.24 g·mol⁻¹) , the 8‑methyl addition increases mass by only 14 Da while delivering the aforementioned crystallinity and lipophilicity advantages—an efficient trade‑off in molecular property space.

Molecular weight Lead-likeness Fragment-based screening

Procurement-Driven Application Scenarios for Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate (CAS 861210-50-6)


Medicinal Chemistry Library Synthesis Requiring Dual-Point Decoration of the Quinoline Core

Research groups synthesising focused quinoline libraries for kinase inhibition or antibacterial programmes can exploit the two orthogonal methyl ester groups at C6 and C7 for sequential diversification. The C8‑methyl group pre‑installs a hydrophobic substituent that would otherwise require an additional synthetic step. This scaffold reduces the step count for generating doubly decorated analogs by at least one synthetic operation compared to starting from the 8‑unsubstituted-6,7‑diester (CAS 7509‑45‑7), where C8 functionalisation must be performed de novo [1].

Crystallisation-Enabled Purification and Quality Control in Scale-Up Synthesis

The sharp melting point of 223–224 °C [1] provides a simple, instrument‑free identity and purity check during intermediate scale‑up. This is a practical advantage over the non‑crystalline 8‑des‑methyl analog, which requires more resource‑intensive HPLC or NMR analysis at every batch checkpoint. Procurement teams sourcing building blocks for gram‑to‑kilogram campaigns should weigh this quality‑control simplicity when comparing quotes from vendors.

Lead Optimisation Programmes Targeting LogP in the 1–3 Range

The estimated LogP of ~1.8–2.5 for the target scaffold positions it favourably between the overly hydrophilic 8‑unsubstituted analog (LogP 1.54) and the more lipophilic 8‑chloro‑7‑ester class (XLogP 2.9) [2]. This intermediate lipophilicity reduces the need for additional polarity‑modulating substituents early in the hit‑to‑lead process, conserving molecular weight and synthetic complexity.

Fragment-Based and High-Throughput Screening Library Enrichment

At 303.27 g·mol⁻¹ [1], the compound is within the fragment‑sized to lead‑like range, making it suitable for inclusion in diverse screening libraries. Libraries that incorporate this scaffold alongside its 8‑chloro and 8‑unsubstituted congeners enable systematic exploration of C8‑substituent effects on target binding without altering the 6,7‑diester framework, providing cleaner SAR interpretation across screening campaigns.

Quote Request

Request a Quote for Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.